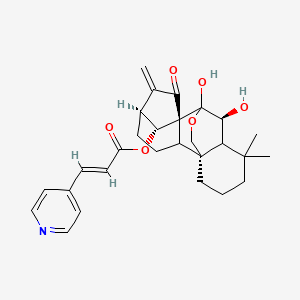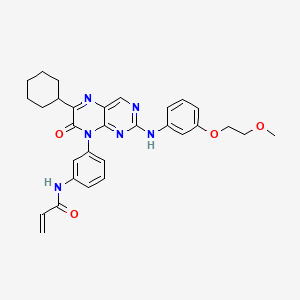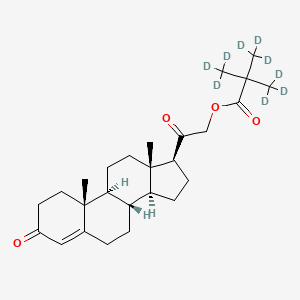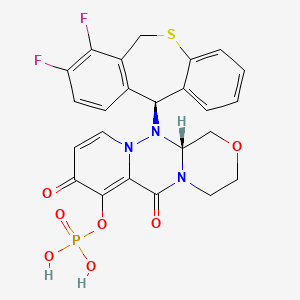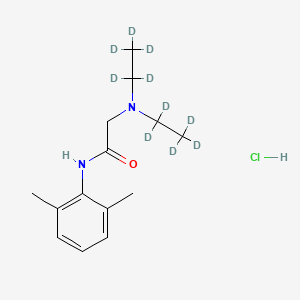![molecular formula C8H10NO6P B12422853 [4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate is a stable isotope-labeled compound, specifically a deuterated form of pyridoxal phosphate. Pyridoxal phosphate is the active form of vitamin B6 and serves as a coenzyme in various enzymatic reactions. This compound is used in scientific research to study enzyme mechanisms and metabolic pathways due to its unique isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate involves the deuteration of pyridoxal phosphate. The process typically includes the following steps:
Deuteration of Pyridoxal: Pyridoxal is reacted with deuterium oxide (D2O) to replace hydrogen atoms with deuterium.
Phosphorylation: The deuterated pyridoxal is then phosphorylated using phosphoric acid or a phosphorylating agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of pyridoxal are deuterated using D2O in specialized reactors.
Phosphorylation: The deuterated pyridoxal is phosphorylated in industrial reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields alcohols and other reduced forms.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate is widely used in scientific research due to its isotopic labeling. Applications include:
相似化合物的比较
Similar Compounds
Pyridoxal phosphate: The non-deuterated form of the compound.
Pyridoxamine phosphate: Another active form of vitamin B6.
Uniqueness
The uniqueness of [4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate lies in its isotopic labeling. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds. This makes it a valuable tool in both basic and applied research .
属性
分子式 |
C8H10NO6P |
|---|---|
分子量 |
250.16 g/mol |
IUPAC 名称 |
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/i1D3 |
InChI 键 |
NGVDGCNFYWLIFO-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)COP(=O)(O)O |
规范 SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


